molecular formula C12H15NO4 B10977292 3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10977292
M. Wt: 237.25 g/mol
InChI Key: KTNICQRYSGMQIW-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core. Subsequent functionalization steps introduce the pyrrolidin-1-ylcarbonyl and carboxylic acid groups. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, 3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its potential as a ligand. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, while the functional groups can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares the bicyclic core but differs in its functional groups.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Similar bicyclic structure with an ester functional group instead of the pyrrolidin-1-ylcarbonyl group.

Uniqueness

3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the pyrrolidin-1-ylcarbonyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold in various research applications.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-(pyrrolidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C12H15NO4/c14-11(13-5-1-2-6-13)9-7-3-4-8(17-7)10(9)12(15)16/h3-4,7-10H,1-2,5-6H2,(H,15,16)

InChI Key

KTNICQRYSGMQIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

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